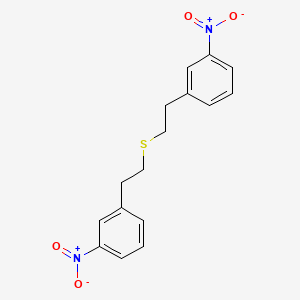
3-Nitrophenylethyl sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[Sulfanediyldi(ethane-2,1-diyl)]bis(3-nitrobenzene) is a chemical compound with a complex structure that includes a sulfanediyl group linking two ethane-2,1-diyl groups, each of which is connected to a 3-nitrobenzene ring
Preparation Methods
The synthesis of 1,1’-[Sulfanediyldi(ethane-2,1-diyl)]bis(3-nitrobenzene) typically involves multiple steps. One common synthetic route includes the reaction of 3-nitrobenzyl chloride with sodium sulfide to form the intermediate compound, which is then reacted with ethylene glycol to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reactions.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
1,1’-[Sulfanediyldi(ethane-2,1-diyl)]bis(3-nitrobenzene) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the conversion of nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrobenzene rings, where nucleophiles such as hydroxide ions or amines can replace nitro groups.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used but may include sulfoxides, sulfones, and substituted benzene derivatives.
Scientific Research Applications
1,1’-[Sulfanediyldi(ethane-2,1-diyl)]bis(3-nitrobenzene) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the production of specialty chemicals, dyes, and polymers due to its unique structural properties.
Mechanism of Action
The mechanism by which 1,1’-[Sulfanediyldi(ethane-2,1-diyl)]bis(3-nitrobenzene) exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfanediyl group may also play a role in modulating the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
1,1’-[Sulfanediyldi(ethane-2,1-diyl)]bis(3-nitrobenzene) can be compared with similar compounds such as:
1,1’-[Sulfanediyldi(ethane-2,1-diyl)]dibenzene: Lacks the nitro groups, resulting in different reactivity and applications.
1,1’-[Sulfanediyldi(ethane-2,1-diyl)]bis(4-nitrobenzene):
1,1’-[Sulfanediyldi(ethane-2,1-diyl)]bis(2-nitrobenzene): Another positional isomer with distinct properties and applications.
The uniqueness of 1,1’-[Sulfanediyldi(ethane-2,1-diyl)]bis(3-nitrobenzene) lies in its specific structural arrangement, which imparts particular chemical and biological properties that are not observed in its analogs.
Properties
IUPAC Name |
1-nitro-3-[2-[2-(3-nitrophenyl)ethylsulfanyl]ethyl]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c19-17(20)15-5-1-3-13(11-15)7-9-23-10-8-14-4-2-6-16(12-14)18(21)22/h1-6,11-12H,7-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFMECBKQOLDDO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CCSCCC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90703331 |
Source


|
| Record name | 1,1'-[Sulfanediyldi(ethane-2,1-diyl)]bis(3-nitrobenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90703331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155172-70-6 |
Source


|
| Record name | 1,1'-[Sulfanediyldi(ethane-2,1-diyl)]bis(3-nitrobenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90703331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
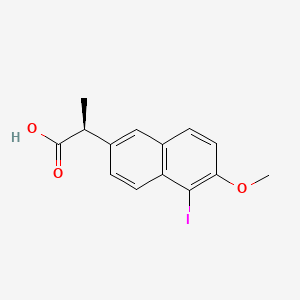

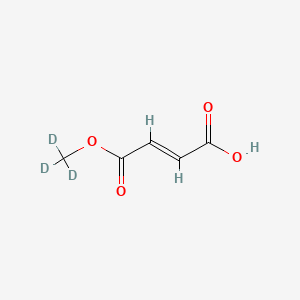
![2-Ethoxy-4,6,6-trimethyloctahydro-1-benzo[b]furan](/img/structure/B589371.png)
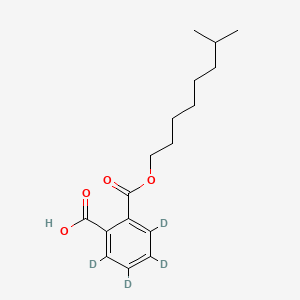
![3-Azatricyclo[3.2.2.0~1,5~]nonane](/img/structure/B589380.png)


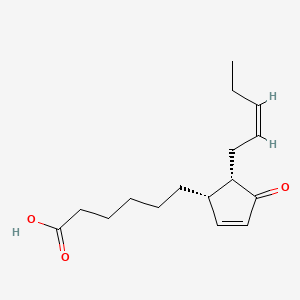
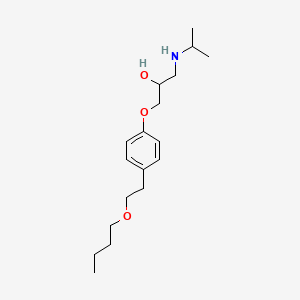
![Des[4-(2-cyclopropylmethoxy)] Betaxolol-d5 Hydrochloride](/img/structure/B589389.png)
